molecular formula C13H18N2 B11204205 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

Cat. No.: B11204205
M. Wt: 202.30 g/mol
InChI Key: SMLQKDDUCVBWGK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4,7-Trimethyl-1H-indol-3-yl)ethanamine is a substituted tryptamine derivative characterized by methyl groups at the 2-, 4-, and 7-positions of the indole ring. Its molecular formula is C₁₅H₂₀N₂O₄ (as the oxalic acid salt), with a molecular weight of 292.34 g/mol and CAS number 1177351-67-5 . This compound is of interest in medicinal chemistry due to the structural versatility of indole derivatives in modulating receptor interactions, particularly with serotonin-related targets.

Properties

Molecular Formula

C13H18N2

Molecular Weight

202.30 g/mol

IUPAC Name

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine

InChI

InChI=1S/C13H18N2/c1-8-4-5-9(2)13-12(8)11(6-7-14)10(3)15-13/h4-5,15H,6-7,14H2,1-3H3

InChI Key

SMLQKDDUCVBWGK-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=C(NC2=C(C=C1)C)C)CCN

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone or aldehyde under acidic conditions.

    Methylation: The indole ring is then methylated at positions 2, 4, and 7 using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.

    Introduction of the Ethanamine Group:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Common industrial methods include continuous flow synthesis and the use of automated reactors to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, thereby exerting its therapeutic effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares structural features, physicochemical properties, and research findings for 2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine and its analogs:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Applications Evidence Source
This compound 2-,4-,7-CH₃ C₁₅H₂₀N₂O₄* 292.34 Enhanced lipophilicity; potential CNS activity
Tryptamine (Parent compound) None C₁₀H₁₂N₂ 160.22 Baseline serotonin receptor affinity; lower metabolic stability
2-(4,7-Dimethoxy-1H-indol-3-yl)ethanamine 4-,7-OCH₃ C₁₂H₁₆N₂O₂ 220.27 Increased solubility due to methoxy groups; altered electronic effects
2-(2,5-Dimethyl-1H-indol-3-yl)ethanamine 2-,5-CH₃ C₁₂H₁₆N₂ 188.27 Studied for applications in drug discovery; positional isomer effects
2-[2-Methyl-5-(trifluoromethoxy)-1H-indol-3-yl]ethanamine 2-CH₃, 5-CF₃O C₁₂H₁₃F₃N₂O 258.24 Electron-withdrawing CF₃O group enhances stability and lipophilicity
2-(4,6-Dichloro-2-methyl-1H-indol-3-yl)ethanamine 2-CH₃, 4-,6-Cl C₁₁H₁₂Cl₂N₂ 255.13 Chlorine substituents improve stability; potential antimicrobial activity
2-(5-Methoxy-1-methyl-1H-indol-3-yl)ethanamine 1-,5-CH₃, 5-OCH₃ C₁₂H₁₆N₂O 204.27 Methoxy group modulates serotonin receptor binding

*Oxalic acid salt form.

Key Structural and Functional Insights:

Substituent Effects on Lipophilicity :

  • Methyl groups (e.g., in 2,4,7-trimethyl and 2,5-dimethyl analogs) increase lipophilicity, favoring blood-brain barrier penetration .
  • Methoxy groups (e.g., 4,7-dimethoxy) improve water solubility but reduce membrane permeability compared to methylated analogs .
  • Halogenation (e.g., Cl in 4,6-dichloro derivative) enhances metabolic stability and electronic effects, making it suitable for antimicrobial applications .

Electron-withdrawing groups (e.g., -CF₃O) reduce electron density, altering binding affinity and selectivity .

Substitution at the 1-position (e.g., 5-methoxy-1-methyl analog) may sterically block N1-H bonding, affecting receptor binding .

Biological Activity: The trifluoromethoxy derivative’s stability and lipophilicity make it a candidate for prolonged CNS activity . Chlorinated analogs (e.g., 4,6-dichloro) show promise in non-CNS applications due to enhanced chemical inertness .

Research Findings:

  • Synthetic Accessibility : Methylated tryptamines like the 2,4,7-trimethyl derivative are typically synthesized via Fischer indoleization or palladium-catalyzed cross-coupling, with yields influenced by steric hindrance from substituents .
  • Pharmacological Screening : Dimethyl and trimethyl analogs demonstrate varied affinity for 5-HT₁A and 5-HT₂A receptors, with positional isomerism significantly altering potency .
  • Solubility Challenges : Highly methylated derivatives (e.g., 2,4,7-trimethyl) often require salt formation (e.g., oxalate) for improved aqueous solubility in preclinical studies .

Biological Activity

2-(2,4,7-trimethyl-1H-indol-3-yl)ethanamine, a compound with a unique trimethylated indole structure, has garnered attention for its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

The molecular formula of this compound is C13H18N2, with a molecular weight of approximately 202.3 g/mol. Its structure features a trimethylated indole ring that plays a crucial role in its biological activity.

Research indicates that this compound acts primarily through modulation of serotonin receptors. Its structural similarity to serotonin suggests it may influence mood and behavior by binding selectively to various serotonin receptor subtypes. This interaction can lead to significant neuroprotective effects and potential antidepressant properties.

Neuroprotective Effects

Studies have shown that this compound exhibits potential benefits in treating neurodegenerative diseases. It may help to protect neurons from oxidative stress and apoptosis, which are critical factors in conditions like Alzheimer's and Parkinson's diseases.

Antidepressant Properties

Given its interaction with serotonin receptors, this compound has been evaluated for its antidepressant-like effects in animal models. It has been shown to improve mood-related behaviors, suggesting its utility in managing depression.

Antioxidant Activity

The compound also displays antioxidant properties, contributing to its neuroprotective effects. By scavenging free radicals and reducing oxidative stress, it may help mitigate cellular damage associated with various diseases.

Study on Serotonin Modulation

A study investigated the binding affinity of this compound at different serotonin receptor subtypes. Results indicated that the compound has a higher affinity for the 5-HT1A receptor compared to other subtypes. This selectivity underscores its potential as a targeted therapeutic agent for mood disorders.

Neuroprotective Mechanisms

In vitro studies demonstrated that treatment with this compound significantly reduced neuronal cell death induced by oxidative stress. The compound was found to upregulate the expression of neuroprotective proteins such as BDNF (Brain-Derived Neurotrophic Factor), further supporting its role in neuroprotection.

Comparative Analysis of Similar Compounds

Compound NameStructureUnique FeaturesNotable Activities
SerotoninSerotoninNaturally occurring neurotransmitterRegulates mood and behavior
TryptamineTryptaminePrecursor to serotoninInvolved in various biological processes
Indole-3-acetic acidIndole-3-acetic acidPlant hormoneRegulates growth and development in plants

The unique methylation pattern of this compound enhances its pharmacological profile compared to these similar compounds.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.